2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide
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Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide, also known as CP-673451, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis research often explores the creation and manipulation of complex organic compounds for various applications, including drug discovery and material science. For example, the work by Ibrahim, H. M., & Behbehani, H. (2014) on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives illustrates the type of synthetic routes and chemical reactions that might be relevant for synthesizing compounds like "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide" (Ibrahim & Behbehani, 2014). These synthetic strategies can offer insights into constructing such molecules and investigating their chemical properties.
Biological Activity and Pharmaceutical Applications
The search for new pharmaceutical agents often leads to the exploration of novel compounds with unique biological activities. For instance, the identification and characterization of compounds with potential anti-inflammatory, analgesic, or anticancer activities are critical areas of research. Doğruer, D., Şahin, M. F., Ünlü, S., & Ito, S. (2000) synthesized new 3(2H)‐pyridazinone derivatives and evaluated their antinociceptive activity, providing a framework for assessing the biological activities of related compounds (Doğruer et al., 2000).
Antimicrobial and Antitumor Activities
The development of new antimicrobial and antitumor agents is another significant area of research. Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A. (2012) discussed the synthesis of pyrimidinones and oxazinones with potential antimicrobial activities (Hossan et al., 2012). Such studies are relevant for understanding the application of "2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide" in developing new therapeutic agents.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(7H-purin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O2/c22-10(19-14-12-13(16-6-15-12)17-7-18-14)5-21-11(23)4-3-9(20-21)8-1-2-8/h3-4,6-8H,1-2,5H2,(H2,15,16,17,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOUTPTXPMSGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=NC=NC4=C3NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(9H-purin-6-yl)acetamide |
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